N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Description
N-[5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-difluorophenyl group and at position 2 with a cyclopentanecarboxamide moiety. The oxadiazole ring contributes to its planar, electron-deficient structure, while the fluorine atoms on the phenyl group enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-9-5-6-10(11(16)7-9)13-18-19-14(21-13)17-12(20)8-3-1-2-4-8/h5-8H,1-4H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHSKFMDJQFZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclopentanecarboxamide group. One common method involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research has indicated potential therapeutic uses, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The presence of the 1,3,4-oxadiazole ring and the difluorophenyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways or the inhibition of specific cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related heterocycles, focusing on core rings, substituents, and functional groups:
Key Observations:
- Oxadiazoles are more electron-deficient, which may enhance interactions with aromatic residues in biological targets .
- Substituents : The 2,4-difluorophenyl group is shared with triazole derivatives in , suggesting a role in improving metabolic stability and membrane permeability. In contrast, sulfonylphenyl () or thiazole groups () introduce distinct steric and electronic effects .
- Functional Groups: The cyclopentanecarboxamide provides rigidity, unlike the sulfanyl-propanamide () or thiourea () moieties, which may confer flexibility or hydrogen-bond donor/acceptor capabilities .
Physicochemical and Spectral Properties
Melting Points and Stability:
- Oxadiazole derivatives with sulfanyl-thiazole substituents (e.g., 7c–7f) exhibit melting points of 134–178°C, attributed to intermolecular hydrogen bonding and π-π stacking . The target compound’s cyclopentane group may lower melting points due to reduced crystallinity.
- Triazole-thiones () lack reported melting points but show stability in tautomeric equilibria, favoring the thione form (νC=S at 1247–1255 cm⁻¹, absence of νS-H) .
Spectral Data:
- IR Spectroscopy : The target compound’s amide C=O stretch (~1680–1700 cm⁻¹) would contrast with thioureas (νC=S ~1243–1258 cm⁻¹, ) or triazole-thiones (νC=S ~1247–1255 cm⁻¹, ) .
- NMR: The 2,4-difluorophenyl group would produce distinct ¹⁹F NMR shifts compared to non-fluorinated analogs (e.g., methylphenyl in 7c–7f).
Biological Activity
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is a synthetic organic compound belonging to the oxadiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
- Introduction of the Difluorophenyl Group : The oxadiazole intermediate is reacted with 2,4-difluorobenzoyl chloride to introduce the difluorophenyl moiety.
- Attachment of the Cyclopentanecarboxamide Chain : The final step involves the reaction of the difluorophenyl-oxadiazole intermediate with cyclopentanecarboxylic acid or its derivatives to yield the target compound.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A series of compounds related to oxadiazoles were tested against various cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A-549 (lung cancer). One study reported that certain oxadiazole derivatives showed IC50 values as low as 19.56 µM against HT-1080 cells, indicating potent cytotoxic effects .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis. Specifically, compounds have been shown to activate caspase pathways and induce cell cycle arrest at the G2/M phase. For example, molecular docking studies suggested that these compounds can form stable complexes with caspase proteins, leading to their activation .
Anti-inflammatory Activity
Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties:
- In Vivo Studies : Some derivatives demonstrated significant anti-inflammatory activity in various animal models. For instance, specific substitutions at the 2 and 5 positions of the oxadiazole ring were found to enhance anti-inflammatory responses compared to unsubstituted analogs .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Efficacy : In a study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. The study concluded that modifications on the oxadiazole ring significantly influenced cytotoxicity and apoptosis induction .
- Inflammation Model : Another research article focused on evaluating the anti-inflammatory potential of oxadiazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced swelling compared to control groups .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H12F2N4O |
| Molecular Weight | 256.24 g/mol |
| Anticancer IC50 (HT-1080) | 19.56 µM |
| Anti-inflammatory Efficacy | Significant reduction in edema |
Q & A
Q. Q1: What are the recommended synthetic routes for N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide, and how can reaction conditions be optimized?
A1: The synthesis typically involves cyclization of a hydrazide intermediate with a cyclopentanecarboxylic acid derivative. A common method includes:
Hydrazide Formation: React 2,4-difluorobenzoyl chloride with cyclopentanecarboxamide hydrazide in a polar solvent (e.g., ethanol) at reflux.
Oxadiazole Cyclization: Treat the hydrazide with a dehydrating agent (e.g., POCl₃ or H₂SO₄) under controlled temperatures (60–80°C) to form the 1,3,4-oxadiazole ring.
- Optimization Tips: Adjust solvent polarity (e.g., DMF for higher yields) and catalyst ratios to minimize side reactions. Reaction monitoring via TLC or HPLC is critical .
Q. Q2: What spectroscopic techniques are most effective for characterizing this compound?
A2: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and cyclopentane moiety (δ 1.5–2.5 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 364.1).
- FT-IR: Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) confirm functional groups .
Q. Q3: How can researchers assess the purity of this compound for biological assays?
A3: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Validate with melting point analysis (expected range: 180–185°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. Q4: How does the 2,4-difluorophenyl substituent influence biological activity compared to other aryl groups?
A4: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative studies with chlorophenyl or methylphenyl analogs show:
- Increased Binding Affinity: Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinases or enzymes).
- Improved Pharmacokinetics: Fluorine reduces oxidative metabolism, extending half-life in vivo. Use molecular docking (e.g., AutoDock Vina) to validate interactions .
Q. Q5: What strategies resolve contradictions in reported bioactivity data for this compound?
A5: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
Standardized Assays: Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies).
Metabolite Profiling: LC-MS/MS to identify degradation products interfering with activity.
Dose-Response Curves: Ensure IC₅₀/EC₅₀ values are replicated across ≥3 independent experiments .
Q. Q6: How can computational methods predict SAR for derivatives of this compound?
A6:
- QSAR Modeling: Use MOE or Schrodinger Suite to correlate substituent properties (e.g., Hammett σ values) with activity.
- Dynamics Simulations: MD simulations (AMBER/CHARMM) assess binding stability in target pockets (e.g., ATP-binding sites).
- In Silico ADMET: Predict bioavailability and toxicity using ADMET Predictor or SwissADME .
Q. Q7: What are the challenges in scaling up synthesis, and how can they be addressed?
A7: Key challenges include:
- Low Yield in Cyclization: Replace POCl₃ with safer agents (e.g., Burgess reagent) and optimize stoichiometry.
- Purification Difficulties: Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Byproduct Formation: Monitor intermediates via LC-MS and adjust reaction time/temperature .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
